molecular formula C12H11IN2O4 B010172 Hippuran N-hydroxysuccinimide ester CAS No. 109032-43-1

Hippuran N-hydroxysuccinimide ester

Cat. No.: B010172
CAS No.: 109032-43-1
M. Wt: 372.13 g/mol
InChI Key: QNMUIZSMSVHREF-QBRXFKMYSA-N
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Description

N-Hydroxysuccinimide (NHS) esters are reactive intermediates widely used in bioconjugation, protein labeling, and drug delivery. They react selectively with primary amines (e.g., lysine residues in proteins) under mild alkaline conditions (pH 7.4–9.0) to form stable amide bonds . NHS esters are favored for their efficiency in coupling reactions without requiring carbodiimide activators . Applications span fluorescent labeling (e.g., Alexa-647 NHS ester in proteomics) , enzyme inhibitor design , and peptide synthesis .

This article focuses on comparative analysis with structurally related NHS esters.

Properties

CAS No.

109032-43-1

Molecular Formula

C12H11IN2O4

Molecular Weight

372.13 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-(125I)iodanylanilino)acetate

InChI

InChI=1S/C12H11IN2O4/c13-8-3-1-2-4-9(8)14-7-12(18)19-15-10(16)5-6-11(15)17/h1-4,14H,5-7H2/i13-2

InChI Key

QNMUIZSMSVHREF-QBRXFKMYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2I

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2[125I]

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2I

Synonyms

hippuran N-hydroxysuccinimide ester
N-hydroxysuccinimide hippuran este

Origin of Product

United States

Comparison with Similar Compounds

Structural Diversity and Reactivity

NHS esters vary in their acyl group, influencing reactivity, stability, and applications:

Compound Structure/Substituent Reactivity Notes Key Applications Reference
Hippuran NHS ester Presumed aromatic acyl group Likely moderate reactivity (similar to hydrocinnamic acid NHS ester) Protein labeling, drug delivery -
Hydrocinnamic Acid NHS ester Aromatic (phenylpropionyl) Stable in organic solvents; hydrolyzes in aqueous buffers Bioconjugation, drug delivery
Alexa-647 NHS ester Fluorescent cyanine dye-linked High reactivity at pH 8.3 Fluorescent protein tagging
Pentafluorophenyl Acetate (PFP-Ac) Electron-deficient aryl group Enhanced electrophilicity vs. NHS-Ac Polymer science, peptide synthesis
Methotrexate NHS ester Antifolate-linked Inhibits transport in L1210 cells Targeted cancer therapy
Succinimidyloxyacetate esters Alkyloxy side chains Anticonvulsant properties (ED₅₀ = 100 mg/kg) Neuropharmacology

Key Findings :

  • Electron-withdrawing groups (e.g., pentafluorophenyl in PFP-Ac) increase electrophilicity, accelerating amine coupling .
  • Aromatic NHS esters (e.g., hydrocinnamic acid) exhibit hydrolytic stability in organic solvents but degrade in aqueous buffers .
  • Fluorescent NHS esters (e.g., Alexa-647) require optimized pH (8.3–8.7) for efficient labeling .

Reaction Conditions and Efficiency

Comparative studies highlight pH and solvent dependencies:

Compound Optimal pH Activation Required? Reaction Yield Reference
Alexa-647 NHS ester 8.3 No ~90% (protein labeling)
5-NHS, 9'-TMR NISO (28a) 8.7 No 63%
GD-102 dipeptide NHS ester 8.0–8.5 Trifluoroacetic acid 42% (total yield)
Mycophenolic acid NHS ester 7.4 Bromoacetic acid NHS ester Quantitative

Insights :

  • Higher pH (8.3–8.7) maximizes NHS ester reactivity with amines .
  • Bifunctional NHS esters (e.g., DSP cross-linker) enable inter-protein cross-linking with spacer lengths up to 12.0 Å .

Stability and Degradation

NHS esters are moisture-sensitive, with hydrolysis rates varying by substituent:

Compound Hydrolysis Rate (t₁/₂) Degradation Product Detection Method Reference
Biotin-NHS ester Hours (aqueous buffer) NHS HILIC-UV (LOD = 1 mg/L)
Hydrocinnamic Acid NHS ester Slow (organic solvents) NHS NMR, HILIC
4-Nitrophenyl Acetate Fast (pH > 7.0) 4-nitrophenol Spectrophotometry

Notable Trends:

  • Hydrophobic NHS esters (e.g., hydrocinnamic acid) resist hydrolysis in organic solvents but degrade rapidly in water .
  • Quantifying NHS (via HILIC-UV) provides a universal method to assess ester integrity .

Structure-Activity Relationships (SAR) :

  • Bulky substituents (e.g., 6-phenyl group) reduce enzyme inhibition efficacy due to steric hindrance .
  • Dipeptide-linked NHS esters (e.g., GD-102) require specific amino acid configurations for receptor binding .

Q & A

Q. What are the fundamental reaction mechanisms and optimal conditions for conjugating Hippuran N-hydroxysuccinimide ester to primary amines in proteins?

this compound reacts with primary amines (e.g., lysine ε-amino groups) under mildly alkaline conditions (pH 7.5–9.0) to form stable amide bonds. The reaction involves nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide as a byproduct. To maximize efficiency:

  • Use buffers like PBS or HEPES (pH 8.0–8.5) to maintain reactivity without excessive hydrolysis.
  • Avoid competing nucleophiles (e.g., Tris buffer) and optimize protein concentration (0.1–2 mg/mL) .

Q. What is the standard protocol for synthesizing this compound using carbodiimide chemistry?

Synthesis typically involves:

  • Activating a carboxylic acid precursor (e.g., hippuric acid) with a carbodiimide reagent (e.g., DCC or EDC) and N-hydroxysuccinimide (NHS) in anhydrous solvents (e.g., DMF or DCM).
  • Reaction conditions: Stir at room temperature for 4–24 hours, followed by filtration to remove dicyclohexylurea byproducts.
  • Yields range from 53% to 63% depending on steric hindrance and purification methods (e.g., recrystallization or chromatography) .

Example Synthesis Table

Carboxylic AcidCoupling AgentSolventYield (%)Reference
Hippuric AcidDCCDMF63
3-Azidopropanoic AcidEDCDCM53

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of this compound during storage or aqueous reactions?

Hydrolysis is a major challenge due to the ester's sensitivity to moisture. Strategies include:

  • Storage : Lyophilize the compound and store at -20°C in desiccated, airtight containers. Avoid repeated freeze-thaw cycles .
  • Reaction optimization : Prepare fresh NHS ester solutions in anhydrous DMSO and add them directly to pre-cooled (4°C) reaction buffers to slow hydrolysis. Monitor reaction progress via HPLC or fluorescence quenching .

Q. What analytical techniques are recommended for resolving contradictory data on labeling efficiency and reaction byproducts?

  • Mass spectrometry (MS) : Detect exact molecular weights of labeled proteins and identify side products (e.g., hydrolyzed esters or non-specific adducts) .
  • UV-Vis spectroscopy : Quantify labeling efficiency using absorbance peaks of fluorophores or reporter groups (e.g., fluorescein at 494 nm) .
  • SDS-PAGE : Assess conjugation homogeneity and detect unreacted NHS ester via Coomassie staining or in-gel fluorescence .

Q. How can pH-dependent reactivity discrepancies be systematically addressed in this compound-mediated bioconjugation?

  • Perform pH titration experiments (pH 7.0–9.5) using model amines (e.g., glycine or BSA) to determine optimal conditions.
  • Use kinetic assays (e.g., stopped-flow spectroscopy) to measure reaction rates at different pH levels.
  • Note: NHS ester reactivity peaks near pH 8.5, but excessive alkalinity (>9.0) accelerates hydrolysis .

Methodological Challenges and Solutions

Q. What strategies minimize competing side reactions when conjugating this compound in complex biological matrices (e.g., cell lysates)?

  • Pre-purification : Remove endogenous amines (e.g., free amino acids) via dialysis or size-exclusion chromatography.
  • Quenching : Add excess glycine or Tris buffer post-reaction to neutralize unreacted NHS ester.
  • Selective labeling : Use site-directed mutagenesis to introduce unique lysine residues, reducing non-specific binding .

Q. How can researchers validate the stability of this compound conjugates in long-term biological studies?

  • Accelerated stability testing : Incubate conjugates at 37°C for 1–4 weeks and analyze integrity via SEC-HPLC or functional assays.
  • In vivo tracking : Use radiolabeled (e.g., ¹²⁵I) or fluorescently tagged NHS esters to monitor conjugate degradation in animal models .

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